molecular formula C10H13N3O3 B14167531 N-(3-Methoxybenzoyl)glycine hydrazide CAS No. 330470-71-8

N-(3-Methoxybenzoyl)glycine hydrazide

Cat. No.: B14167531
CAS No.: 330470-71-8
M. Wt: 223.23 g/mol
InChI Key: ZBXOEGQUYXAUCQ-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzoyl)glycine hydrazide is an organic compound that belongs to the class of acyl hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a glycine moiety, which is further substituted with a 3-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzoyl)glycine hydrazide typically involves the reaction of N-(3-Methoxybenzoyl)glycine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve N-(3-Methoxybenzoyl)glycine in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzoyl)glycine hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N-(3-Methoxybenzoyl)glycine hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzoyl)glycine hydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)glycine
  • N-(2-Naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101)

Uniqueness

N-(3-Methoxybenzoyl)glycine hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

330470-71-8

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3-methoxybenzamide

InChI

InChI=1S/C10H13N3O3/c1-16-8-4-2-3-7(5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14)

InChI Key

ZBXOEGQUYXAUCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NN

Origin of Product

United States

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